Mps-BAY2b

MPS1/TTK inhibition Biochemical IC50 Kinase assay

Researchers requiring a validated MPS1 kinase inhibitor for in vivo pharmacodynamic studies often face compound instability. Mps-BAY2b is the preferred tool from the Bayer imidazopyrazine series due to its documented superior in vivo stability. - Enables in vivo target engagement studies; validated by reduced phospho-histone H3 in xenograft tissue 1h post-dose. - Exhibits genotype-dependent potency; increased sensitivity in CTNNB1-mutant colorectal lines (e.g., HCT116). - Fast target dissociation (kd=2.22×10⁻² s⁻¹) ideal for washout and pulse-chase experimental designs.

Molecular Formula C20H23N5O
Molecular Weight 349.4 g/mol
Cat. No. B609312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMps-BAY2b
SynonymsMps-BAY2b
Molecular FormulaC20H23N5O
Molecular Weight349.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H23N5O/c1-13(2)11-22-18-19-23-12-17(25(19)10-9-21-18)14-3-5-15(6-4-14)20(26)24-16-7-8-16/h3-6,9-10,12-13,16H,7-8,11H2,1-2H3,(H,21,22)(H,24,26)
InChIKeyQTOFVYOMOKYCEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mps-BAY2b: MPS1/TTK Inhibitor Overview


N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide (Mps-BAY2b; CAS 1263420-68-3; PDB ligand code: 8Q5) is an imidazopyrazine-class inhibitor of monopolar spindle 1 (MPS1) kinase, also known as threonine tyrosine kinase (TTK) [1]. It is a structurally simplified analog of the more extensively characterized Mps-BAY2a, lacking the 6-quinolinyl substituent [2]. The compound has been co-crystallized with the human TTK kinase domain (PDB 5N84, resolution 2.3 Å), providing definitive structural validation of its binding mode [3].

MPS1/TTK kinase inhibitor tool compound for mitotic checkpoint studies
Structurally simplified analog of Mps-BAY2a (6-unsubstituted imidazopyrazine)
Binding mode validated by co-crystal structure with human TTK (PDB 5N84)

Mps-BAY2b Validation Over Generic Analogs


Within the imidazopyrazine chemotype, minor structural modifications produce substantial divergence in enzymatic potency, target residence time, cellular SAC inhibition, and in vivo stability. Mps-BAY2a (6-quinolinyl-substituted) and Mps-BAY2b (6-unsubstituted) exemplify this principle: despite sharing the identical core scaffold, they differ by approximately 14-fold in biochemical IC50 against human MPS1 and approximately 7-fold in cellular SAC inhibition IC50 [1]. Furthermore, Mps-BAY2b demonstrates superior in vivo stability compared to both Mps-BAY1 and Mps-BAY2a, a property that directly enabled its selection for in vivo pharmacodynamic studies [2]. Generic substitution without verification of these parameters risks compromising experimental reproducibility and translational relevance.

Structural analog ≠ interchangeable: minor substitution changes significantly shift enzyme inhibition and cellular SAC inhibition profiles.
In vivo stability mismatch: documented stability differences across analogs may compromise animal model reproducibility.
Target engagement kinetics vary: residence time and checkpoint inhibition effectiveness may differ, affecting mitotic study endpoints.

Mps-BAY2b Differentiation Evidence


Biochemical Inhibition vs. Mps-BAY2a

Mps-BAY2b inhibits recombinant human MPS1 with an IC50 of 14 nM, representing approximately 14-fold reduced biochemical potency compared to its 6-quinolinyl-substituted analog Mps-BAY2a (IC50 = 1 nM) when assessed under identical in vitro kinase assay conditions . Both compounds were identified from the same high-throughput screening campaign and evaluated using a standardized MPS1 enzymatic activity assay [1].

Biochemical IC50
Head-to-head
Mps-BAY2b 14 nM vs Mps-BAY2a 1 nM
14-fold difference (recombinant human MPS1)
Reported IC50 comparison context for MPS1 inhibition studies.
In vitro kinase assay; correct analog selection may affect concentration-response studies.
MPS1/TTK inhibition Biochemical IC50 Kinase assay

Cellular SAC Inhibition

In HeLa cells treated with 300 nM nocodazole to induce SAC activation, Mps-BAY2b inhibited SAC signaling (measured by disappearance of histone H3 phosphorylation) with an IC50 of 670 nM, compared to 95 nM for Mps-BAY2a and 130 nM for Mps-BAY1 . This demonstrates approximately 7-fold weaker cellular SAC inhibition for Mps-BAY2b relative to its quinolinyl-substituted analog.

Cellular SAC IC50
Head-to-head
Mps-BAY2b 670 nM vs Mps-BAY2a 95 nM
7-fold difference (HeLa, nocodazole-induced SAC)
Supports partial SAC inhibition assay context; concentration optimization required.
Measured via histone H3 phosphorylation disappearance.
Spindle assembly checkpoint Cellular IC50 Mitotic arrest

Target Binding Kinetics

Surface plasmon resonance (SPR) analysis of Mps-BAY2b binding to TTK revealed a KD of 10.3 nM (ka = 2.17×10⁶ M⁻¹s⁻¹; kd = 2.22×10⁻² s⁻¹) [1]. This binding affinity is approximately 12-fold weaker than NTRC 0066-0 (KD = 0.839 nM) and 186-fold weaker than reversine (KD = 0.0555 nM). The dissociation rate constant (kd) for Mps-BAY2b is substantially faster than both comparators, indicating a shorter target residence time.

Binding Kinetics (SPR)
Cross-study comparable
KD = 10.3 nM
kd = 2.22×10⁻² s⁻¹
Faster dissociation supports washout and pulse-chase experimental designs.
SPR with immobilized TTK kinase domain.
Target residence time Binding kinetics Surface plasmon resonance

In Vivo Stability & Tumor Penetration

Mps-BAY2b was selected for in vivo pharmacodynamic studies specifically because it displayed higher in vivo stability than both Mps-BAY1 and Mps-BAY2a, as documented in Supplementary Table 5 of the primary characterization study [1]. Immunohistochemical detection of phosphorylated histone H3 (pH3) in tumor xenografts recovered 1 hour after Mps-BAY2b administration confirmed efficient tumor distribution and target engagement in vivo [2].

In Vivo Stability
Head-to-head
Higher in vivo stability vs. Mps-BAY1 & Mps-BAY2a
Selected for in vivo PD studies
Documented in vivo stability supports selection for animal model research.
Tumor distribution confirmed by pH3 immunohistochemistry.
In vivo stability Pharmacodynamics Tumor xenograft

CTNNB1 Mutation Sensitivity

Cancer cell lines harboring CTNNB1 mutations (e.g., S45F missense mutation, p.S45delS deletion) demonstrate increased sensitivity to Mps-BAY2b compared to cell lines with wild-type CTNNB1 in culture [1]. This differential sensitivity profile, documented in colorectal adenocarcinoma models, provides a genetically defined context for selective compound activity.

CTNNB1 Mutant Sensitivity
Class-level
Increased sensitivity in CTNNB1-mutant colorectal cancer cell lines
vs. wild-type CTNNB1 lines
Genotype-dependent activity context supports isogenic comparison studies.
Exact fold-change values require primary citation review.
CTNNB1 mutation Colorectal cancer Genetic biomarker

Mps-BAY2b Optimal Applications


In Vivo Pharmacodynamics & Tumor Penetration

Mps-BAY2b is the preferred MPS1 inhibitor from the Bayer imidazopyrazine series for in vivo pharmacodynamic experiments due to its documented superior in vivo stability compared to Mps-BAY1 and Mps-BAY2a. The compound achieves measurable tumor penetration and target engagement, as validated by immunohistochemical detection of reduced phosphorylated histone H3 in xenograft tissue 1 hour post-administration [1]. Researchers conducting murine tumor models should select Mps-BAY2b over Mps-BAY2a when in vivo stability is a critical experimental requirement.

CTNNB1-Mutant Colorectal Cancer Models

Mps-BAY2b exhibits genotype-dependent antiproliferative activity in colorectal adenocarcinoma cell lines, with CTNNB1-mutant cells (e.g., HCT116, SW48, LS 174T) showing increased sensitivity relative to CTNNB1 wild-type counterparts [2]. This property makes Mps-BAY2b a valuable tool compound for investigating MPS1 kinase inhibition specifically in Wnt/β-catenin-driven tumor models, enabling genetic background-controlled experimental designs.

Target Residence Time & Washout Studies

With a TTK dissociation rate constant (kd) of 2.22×10⁻² s⁻¹ and KD of 10.3 nM, Mps-BAY2b exhibits faster target dissociation kinetics than high-residence-time inhibitors like NTRC 0066-0 (kd = 2.81×10⁻⁴ s⁻¹) [3]. This kinetic profile makes Mps-BAY2b particularly suitable for washout experiments, pulse-chase studies, and investigations where reversible, time-limited target engagement is experimentally desirable to dissect the temporal requirements of MPS1 inhibition during mitosis.

Partial SAC Inhibition & Mitotic Catastrophe Thresholds

Mps-BAY2b inhibits the spindle assembly checkpoint in HeLa cells with a cellular IC50 of 670 nM, compared to 95 nM for the more potent analog Mps-BAY2a . This 7-fold weaker cellular potency positions Mps-BAY2b as a moderate-strength SAC inhibitor useful for establishing dose-response relationships, defining threshold concentrations for mitotic catastrophe induction, or studying partial SAC inactivation without complete checkpoint abrogation.

Application
Selection Property
Validation Focus
MPS1 in vivo target engagement
In vivo stability profile
Tumor distribution & pH3 target engagement confirmation
Wnt/β-catenin pathway research
CTNNB1 genotype-dependent activity
Isogenic cell-line comparison & pathway interrogation
Kinase residence time studies
Fast dissociation kinetics
Washout & pulse-chase experimental compatibility
SAC dose-response studies
Cellular SAC inhibition profile
Concentration-response & mitotic catastrophe threshold determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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